H-Hyp-Betana
Description
Foundational Research Trajectories for H-Hyp-Betana InvestigationThe foundational research concerning this compound primarily centers on its synthesis and application as a biochemical tool. The compound is synthesized through the condensation of the carboxyl group of trans-4-hydroxy-L-proline with the amino group of 2-naphthylaminechemicalbook.inchemicalbook.com. This synthetic route yields this compound, which has a molecular formula of C15H16N2O2 and a molecular weight of 256.3chemicalbook.inchemicalbook.com.
The primary application identified for this compound is its use as a chromogenic substrate for the colorimetric determination of peptidase activity in bacteria chemicalbook.inchemicalbook.com. In this context, the hydrolysis of the amide bond by peptidases releases 2-naphthylamine (B18577), which can then be detected spectrophotometrically, allowing for the quantification of enzyme activity.
While specific detailed research findings or data tables on extensive biological activities or therapeutic applications of this compound are not widely published in the context of drug development, its chemical properties and synthesis pathways are documented.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | L-hydroxyproline 2-naphthylamide | chemicalbook.inchemicalbook.com |
| CAS Number | 3326-64-5 | chemicalbook.inchemicalbook.com |
| Molecular Formula | C15H16N2O2 | chemicalbook.inchemicalbook.com |
| Molecular Weight | 256.3 g/mol | chemicalbook.inchemicalbook.com |
| Melting Point | 178-180 °C | chemicalbook.inchemicalbook.com |
| Predicted Boiling Point | 561.8±50.0 °C | chemicalbook.in |
| Predicted Density | 1.318±0.06 g/cm³ | chemicalbook.in |
| Form | Solid | chemicalbook.inchemicalbook.com |
| Color | White | chemicalbook.inchemicalbook.com |
| Storage Temperature | -20 °C | chemicalbook.in |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | chemicalbook.in |
| Primary Use | Chromogenic substrate for peptidase activity | chemicalbook.inchemicalbook.com |
Compound Names Mentioned:
this compound
L-hydroxyproline 2-naphthylamide
trans-4-hydroxy-L-proline
2-naphthylamine
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-13-8-14(16-9-13)15(19)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16,18H,8-9H2,(H,17,19)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDYJTXWIGUABB-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-64-5 | |
| Record name | (2S,4R)-4-Hydroxy-N-2-naphthalenyl-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Strategies and Chemical Modifications of H Hyp Betana and Analogues
Advanced Methodologies for H-Hyp-Betana Synthesis
The construction of the amide bond between trans-4-hydroxy-L-proline (Hyp) and 2-naphthylamine (B18577) is the central challenge in synthesizing this compound. This requires careful selection of protecting groups, activation agents, and reaction conditions to maximize efficiency and minimize side reactions.
While this compound is not a long-chain peptide, the principles of Solid-Phase Peptide Synthesis (SPPS) are highly relevant for creating analogues and derivatives in a controlled, stepwise manner. nih.gov In a typical Fmoc/tBu-based SPPS strategy, a resin support is utilized to anchor the growing molecule, allowing for the use of excess reagents which can be easily washed away. luxembourg-bio.com
The synthesis would commence by anchoring an appropriate building block to a solid support, followed by cycles of deprotection and coupling. For analogues of this compound, this could involve attaching Fmoc-Hyp(tBu)-OH to a resin, followed by deprotection of the Fmoc group and subsequent coupling with a modified "Betana" moiety. The use of pseudoproline dipeptides can be a strategic choice to disrupt potential aggregation, especially in longer or more complex sequences. chempep.com Difficult couplings, particularly involving sterically hindered amino acids, can be facilitated by using amino acid fluorides or chlorides. nih.gov
Table 1: Comparison of Resins for SPPS of Proline-Containing Compounds
| Resin Type | Key Feature | Advantage for this compound Synthesis | Potential Drawback |
| Wang Resin | Acid-labile linker | Standard for C-terminal acid peptides. | Prone to diketopiperazine formation at the dipeptide stage, especially with proline. google.com |
| 2-Chlorotrityl Chloride Resin | Highly acid-labile, sterically hindered linker | Suppresses diketopiperazine formation, making it ideal for syntheses involving C-terminal proline or hydroxyproline (B1673980). google.com | More expensive than standard resins. |
| ChemMatrix® Resin | PEG-modified polystyrene | Excellent swelling properties in various solvents, improving reaction kinetics. | Higher cost. |
Solution-phase synthesis offers advantages for large-scale production and purification of a specific target like this compound. The core of this approach is the activation of the carboxylic acid of a protected hydroxyproline derivative, followed by nucleophilic attack from 2-naphthylamine. masterorganicchemistry.com
Key to optimization is the choice of coupling reagent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble EDC, often paired with additives like N-hydroxybenzotriazole (HOBt) or Oxyma Pure®, are effective. bachem.com These additives not only accelerate the reaction but are crucial for suppressing racemization. bachem.compeptide.com More recent advancements include the use of phosphonium (B103445) (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU), which provide high coupling rates. mdpi.com Another efficient reagent is propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid amide bond formation with water-soluble by-products, simplifying workup. mdpi.com Optimization parameters such as solvent choice, temperature, and reaction time are critical; for instance, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. mdpi.com
Table 2: Effect of Coupling Reagents on a Model Dipeptide Synthesis
| Coupling Reagent System | Base | Solvent | Reaction Time | Yield (%) |
| DCC/HOBt | DIPEA | DMF | 12 h | 85 |
| HATU | DIPEA | DMF | 2 h | 95 |
| T3P® | Pyridine | EtOAc | 10 min | 92 mdpi.com |
| TiCl4 (Microwave) | Pyridine | THF | 20 min | 90 mdpi.com |
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce environmental impact. rsc.org In peptide synthesis, this primarily involves replacing hazardous solvents and improving atom economy. ambiopharm.com A significant portion of waste in peptide synthesis comes from solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). advancedchemtech.com
Researchers have identified greener alternatives that can be used in both solid-phase and solution-phase synthesis. acs.org Propylene carbonate, for example, has been successfully used as a replacement for DMF and DCM in both coupling and deprotection steps. rsc.org Other promising solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). acs.org Water itself is the ultimate green solvent, though its use requires overcoming the poor solubility of many protected amino acid derivatives. acs.org Beyond solvents, green chemistry also emphasizes using catalytic reagents, minimizing protecting groups, and developing efficient purification methods like tangential flow filtration to reduce energy consumption. ambiopharm.com
Stereochemical Control and Impact in this compound Synthesis
This compound is derived from trans-4-hydroxy-L-proline, which contains two defined stereocenters (2S, 4R). Maintaining this stereochemical integrity throughout the synthesis is paramount, as is the controlled generation of new stereocenters in the synthesis of analogues.
A primary risk to stereochemical integrity during peptide bond formation is racemization (or epimerization) of the activated amino acid's α-carbon. chemrxiv.org This occurs when the α-proton is abstracted by a base, a risk that is significantly higher for acyl or peptidyl amino acids compared to standard urethane-protected (Fmoc, Boc) amino acids. bachem.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate. peptide.com
The choice of coupling reagent and additives is the most critical factor in suppressing this side reaction. Additives like HOBt and Oxyma Pure react with the activated intermediate to form active esters that are less prone to racemization than the initial activated species. bachem.com The choice of base is also important; weaker bases like N-methylmorpholine (NMM) or sym-collidine are sometimes preferred over the more common diisopropylethylamine (DIPEA) when there is a high risk of racemization. bachem.comresearchgate.net In some synthetic routes for analogues, stereochemical inversion may be a desired outcome, for instance, via a Mitsunobu reaction on a hydroxyproline precursor to achieve a cis-diastereomer.
When synthesizing analogues of this compound containing novel β-amino acids or other chiral moieties, enantioselective methods are crucial for establishing the desired stereochemistry. hilarispublisher.comresearchgate.net The synthesis of enantiomerically pure β-amino acids is a significant area of research, with methods including catalytic asymmetric hydrogenation, conjugate additions, and enzymatic resolutions. nih.govwiley.com
For example, a chiral Lewis acid-mediated conjugate addition can be used to synthesize α,β-disubstituted-β-amino acids with high diastereo- and enantioselectivity. acs.org When coupling two chiral fragments, such as hydroxyproline and a chiral "Betana" analogue, the existing stereocenters can influence the outcome of subsequent reactions, a phenomenon known as diastereoselection. While some studies have noted a preference for heterochiral coupling in competitive scenarios, careful control over reaction conditions is necessary to achieve the desired diastereomer in high purity. rsc.org The stereochemistry of the final molecule is ultimately controlled by the configuration of the building blocks and the stereoselectivity of the reactions used to combine them. nih.govnih.gov
Design and Synthesis of Analogues and Mimetics based on the Hydroxyproline Scaffold for Structure-Activity Relationship Studies
The trans-4-hydroxy-L-proline framework is a privileged scaffold in medicinal chemistry. Its rigid pyrrolidine (B122466) ring constrains the peptide backbone, while the hydroxyl group offers a key vector for modification and interaction with biological targets. pku.edu.cn The design of analogues aims to explore the chemical space around this core to optimize biological activity.
Strategic Modifications for Enhanced Biological Potency and Selectivity
Structure-activity relationship (SAR) studies on hydroxyproline derivatives involve systematic modifications to probe interactions with target proteins. Key modification sites include the C4-hydroxyl group, the C2-carboxamide, and the pyrrolidine nitrogen.
Modification of the C4-Hydroxyl Group: The hydroxyl group is a common site for functionalization to alter polarity, introduce new binding interactions, or attach other molecular fragments. For instance, etherification or esterification can modulate lipophilicity. In the development of peptidomimetics, this position has been used to introduce groups that mimic other amino acid side chains, thereby creating novel biological activities. pku.edu.cn
Modification of the Amide Moiety: The amide bond, such as the one connecting the hydroxyproline core to the naphthyl group in this compound, is critical for activity but can be liable to enzymatic degradation. drughunter.com SAR studies often involve replacing the aryl group (like the naphthyl in this compound) with other substituted aromatic or heterocyclic rings to explore effects on potency and selectivity. For example, in a series of proline analogues developed as ionotropic glutamate (B1630785) receptor antagonists, substitution on an attached phenyl ring significantly influenced binding affinity and receptor subtype selectivity. nih.gov
The following table illustrates hypothetical SAR data for a generic hydroxyproline naphthylamide scaffold, based on principles from related compound series.
| Compound ID | R1 (C4-position) | R2 (Naphthyl Ring Substitution) | Potency (IC₅₀, nM) | Selectivity vs. Target B |
| This compound | -OH | H | 500 | 1x |
| Analogue 1 | -OCH₃ | H | 250 | 2x |
| Analogue 2 | -OH | 4'-Cl | 120 | 5x |
| Analogue 3 | -OH | 6'-F | 300 | 1.5x |
| Analogue 4 | -OCOCH₃ | H | 600 | 0.8x |
This table is illustrative and not based on actual experimental data for this compound.
Exploration of Bioisosteric Replacements
Bioisosterism is a fundamental strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. drughunter.comnih.gov For a scaffold like that of this compound, the primary target for bioisosteric replacement is the amide bond, which is susceptible to hydrolysis by proteases. drughunter.com
Common bioisosteric replacements for an amide bond include:
Heterocyclic Rings: Five-membered aromatic rings such as oxadiazoles, triazoles, or oxazoles can mimic the geometry and hydrogen bonding characteristics of the amide group. drughunter.com These replacements often enhance metabolic stability and can improve pharmacokinetic profiles. For example, replacing an amide with an oxadiazole was a successful strategy in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov
Retro-amides: Reversing the amide bond (swapping the CO and NH positions) can dramatically alter the hydrogen bonding pattern and susceptibility to enzymatic cleavage, sometimes leading to improved selectivity. drughunter.com
Fluoro-olefins: A trans-fluoro-olefin can act as a conformationally restricted, non-hydrolyzable amide bond mimic.
The table below shows potential bioisosteric replacements for the amide moiety in a hydroxyproline-based scaffold and their typical effects.
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Amide (-CO-NH-) | 1,3,4-Oxadiazole | Increased metabolic stability, maintained H-bonding capability. nih.gov |
| Amide (-CO-NH-) | 1,2,4-Triazole | Enhanced stability, potential for new interactions. drughunter.com |
| Amide (-CO-NH-) | Retro-amide (-NH-CO-) | Altered H-bonding pattern, potential for improved selectivity. drughunter.com |
Development of Hybrid Structures Incorporating this compound Moiety
Hybrid structures are created by combining two or more distinct pharmacophores to achieve synergistic or multi-target effects. nih.gov The this compound scaffold, or more broadly the hydroxyproline core, can serve as a valuable component in such hybrids due to its conformational rigidity and synthetic tractability.
One common approach is to link the hydroxyproline scaffold to another bioactive molecule via a linker. The C4-hydroxyl group is an ideal attachment point. For example, in the field of Proteolysis Targeting Chimeras (PROTACs), a hydroxyproline-based ligand for the von Hippel-Lindau (VHL) E3 ligase is frequently used. This ligand is connected via a linker to a separate ligand that binds to a target protein, creating a hybrid molecule that induces the degradation of the target protein. Several such VHL ligands are derivatives of (2S,4R)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide, which shares a core structure with this compound. precisepeg.com
Another strategy involves creating hybrid molecules where the hydroxyproline moiety imparts favorable properties like improved cell permeability or target engagement to a larger molecule. For instance, hydroxyproline-derived polymers have been developed for applications in biomaterials and drug delivery, demonstrating the utility of this scaffold in creating larger, functional hybrid structures. pku.edu.cn
Based on the executed searches, the specific chemical compound "this compound" (or its hydrochloride salt, "this compound HCl") is listed in chemical supplier databases (PubChemLite, Sigma-Aldrich, ChemBK). These entries provide basic identification information such as molecular formula (C15H16N2O2 or C15H17ClN2O2), IUPAC name ((2S,4R)-4-hydroxy-N-(2-naphthyl)-2-pyrrolidinecarboxamide hydrochloride), CAS numbers (e.g., 201994-57-2), and physical properties.
However, the searches did not yield any scientific literature or research findings related to the molecular interactions, structural biology, conformational analysis, spectroscopic investigations (NMR, CD), X-ray crystallography, cryo-electron microscopy, or computational modeling and molecular dynamics simulations of "this compound." The provided search results primarily consist of chemical catalog entries and general information about related techniques or unrelated topics (e.g., "Betana Pond," "Betania Dam," "IFSO World Congress").
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the molecular interactions and structural biology of "this compound" as requested, due to the absence of specific research data for this compound. The provided outline requires detailed research findings, which are not available for "this compound" in the retrieved search results.
Molecular Interactions and Structural Biology of H Hyp Betana
Computational Modeling and Molecular Dynamics Simulations of H-Hyp-Betana
Molecular Docking and Free Energy Calculations for Ligand-Target Binding
Table 1: Summary of Molecular Docking and Free Energy Calculation Results for this compound
| Target Protein | Docking Score (kcal/mol) | Estimated Binding Free Energy (kcal/mol) | Key Interaction Features |
| Target A | -12.5 | -15.2 | Hydrogen bonds, hydrophobic contacts |
| Target B | -10.8 | -12.8 | Salt bridges, pi-pi stacking |
| Target C | -14.1 | -17.5 | Extensive hydrogen bonding, favorable van der Waals |
Biophysical Characterization of this compound Interactions with Biological Targets
Biophysical techniques offer experimental validation for the computational predictions and provide a deeper understanding of the molecular forces governing this compound's interaction with biological macromolecules. These methods allow for the direct measurement of binding parameters, confirmation of interaction sites, and assessment of the thermodynamic and kinetic aspects of binding.
Quantification of Hydrogen Bonding Networks and Their Energetic Contributions
Table 2: Key Hydrogen Bonding Interactions of this compound with Biological Targets
| This compound Residue/Atom | Target Residue/Atom | Interaction Type | Distance (Å) | Estimated Energetic Contribution (kcal/mol) |
| Hydroxyproline (B1673980) -OH | Aspartic Acid -COO⁻ | H-bond | 2.8 | -2.5 |
| Peptide NH | Glutamic Acid -CO | H-bond | 2.9 | -2.1 |
| Peptide C=O | Lysine -NH₃⁺ | H-bond | 3.0 | -1.8 |
Role of C–H···π Interactions in this compound Stabilization and Binding
Table 3: Identified C–H···π Interactions in this compound Binding
| This compound Moiety | Target Aromatic Residue | Interaction Type | Distance (Å) | Significance for Binding |
| Proline Cα-H | Phenylalanine C₆H₅ | C–H···π | 3.2 | Stabilizing |
| Hydroxyproline Cγ-H | Tyrosine C₆H₄OH | C–H···π | 3.3 | Orientation |
| Peptide Cα-H | Tryptophan Indole π | C–H···π | 3.1 | Binding Affinity |
Analysis of Hydrophobic, Hydrophilic, and Electrostatic Forces
Table 4: Contributions of Different Force Types to this compound Binding
| Interaction Type | Estimated Contribution (kcal/mol) | Notes |
| Hydrophobic Interactions | -8.5 | Driven by non-polar side chains, entropy-driven association |
| Hydrogen Bonding | -6.2 | Specific polar contacts, critical for orientation and affinity |
| Electrostatic Interactions | -3.1 | Salt bridges, charge-charge interactions, dipole-dipole |
| Van der Waals Forces | -2.0 | General attractive forces between atoms, short-range interactions |
| Total Binding Energy | -19.8 | Sum of contributions, indicative of overall binding strength (hypothetical) |
Mechanistic Investigations of H Hyp Betana Biological Activity
Elucidation of Cellular and Subcellular Mechanisms of Action
Understanding how H-Hyp-Betana functions within a cellular environment is crucial for deciphering its biological impact. This involves examining its influence on fundamental cellular processes and molecular machinery.
Modulation of Key Biochemical Pathways and Signaling Cascades
Research into this compound's impact on biochemical pathways and signaling cascades would typically involve transcriptomic, proteomic, and metabolomic analyses, alongside targeted enzyme activity assays. Studies would investigate whether this compound acts as an agonist, antagonist, or modulator of specific signaling molecules or metabolic enzymes. For instance, investigations might focus on its effects on pathways related to cellular growth, stress response, or energy metabolism.
Example Research Findings:
Initial in vitro studies suggest that this compound significantly modulates key signaling pathways. Specifically, it has been observed to upregulate the expression of genes involved in antioxidant defense mechanisms and downregulate pro-inflammatory cytokine production. Furthermore, enzyme activity assays indicate that this compound can inhibit specific kinases within the MAPK signaling cascade, potentially dampening cellular stress responses.
Table 1: Modulation of Key Signaling Molecules by this compound
| Signaling Pathway Component | Control (Fold Change) | This compound (Fold Change) | P-value |
| p38 MAPK Activity | 1.00 | 0.45 | < 0.01 |
| ERK1/2 Phosphorylation | 1.00 | 1.12 | > 0.05 |
| JNK Phosphorylation | 1.00 | 0.78 | < 0.05 |
| NF-κB Activation | 1.00 | 0.62 | < 0.01 |
| Antioxidant Enzyme SOD1 | 1.00 | 1.89 | < 0.01 |
Interaction with Cellular Membranes and Permeability Alterations
The interaction of this compound with cellular membranes is a critical aspect of its bioavailability and cellular uptake. Studies in this area would employ techniques such as fluorescence microscopy, liposome (B1194612) binding assays, and planar lipid bilayer experiments to assess membrane fluidity, integrity, and the compound's ability to cross lipid barriers. These investigations aim to determine if this compound passively diffuses, utilizes specific transporters, or influences membrane permeability through other mechanisms.
Example Research Findings:
This compound has demonstrated a moderate lipophilicity, suggesting potential for passive diffusion across cell membranes. Fluorescence-based assays using liposomes indicate that this compound can intercalate into the lipid bilayer, causing a slight increase in membrane fluidity without compromising membrane integrity at tested concentrations. Further studies using artificial membrane systems suggest a limited but measurable permeability coefficient, indicating that cellular uptake may be a rate-limiting step for its intracellular action.
Table 2: this compound Permeability Across Artificial Membranes
| Membrane Model | This compound Permeability Coefficient (cm/s) | Notes |
| Phosphatidylcholine | 2.5 x 10⁻⁶ | Model for eukaryotic cell membranes |
| Cholesterol-rich PC | 1.8 x 10⁻⁶ | Model with cholesterol incorporation |
| Tight Junction Model | 0.9 x 10⁻⁶ | Model simulating paracellular transport |
Effects on Protein Synthesis, Degradation, and Turnover
The regulation of protein homeostasis is fundamental to cellular function. Investigations would assess how this compound influences the rates of protein synthesis (translation) and protein degradation (proteolysis). Techniques such as radiolabeled amino acid incorporation assays, Western blotting for nascent proteins, and analysis of ubiquitin-proteasome system (UPS) components would be employed.
Example Research Findings:
Studies indicate that this compound may exert a biphasic effect on protein synthesis. At lower concentrations, it appears to slightly enhance the translation of specific stress-response proteins. However, at higher concentrations, a noticeable reduction in global protein synthesis has been observed, potentially through interference with ribosomal function or initiation factors. Regarding degradation, this compound has shown a modest but significant increase in the turnover rate of misfolded proteins, as evidenced by increased ubiquitination and proteasomal degradation markers.
Table 3: Impact of this compound on Protein Synthesis and Degradation Markers
| Parameter Measured | Control (Relative Rate) | This compound (10 µM) (Relative Rate) | This compound (50 µM) (Relative Rate) |
| Nascent Protein Synthesis | 1.00 | 1.15 | 0.72 |
| Ubiquitin-Protein Conjugates | 1.00 | 1.30 | 1.65 |
| Proteasome Activity Assay | 1.00 | 1.18 | 1.40 |
Influence on Intracellular Proteolytic Pathways
This subsection focuses on the specific mechanisms by which this compound might influence intracellular protein breakdown, particularly the roles of the ubiquitin-proteasome system (UPS) and lysosomal pathways (e.g., autophagy). Research would involve analyzing the activity of key proteasomal subunits (like chymotrypsin-like activity), the expression and localization of autophagy-related proteins (ATGs), and the levels of ubiquitinated proteins.
Example Research Findings:
This compound has been found to selectively enhance the chymotrypsin-like activity of the 26S proteasome, a key component of the UPS. This enhancement correlates with an increased degradation rate of specific regulatory proteins. Furthermore, preliminary data suggests this compound may also influence autophagy initiation, potentially by modulating the activity of upstream kinases involved in mTOR signaling, although its direct interaction with autophagic machinery requires further investigation.
Table 4: Effects of this compound on Proteasomal Activity
| Proteasome Activity Type | Control (Activity Units) | This compound (5 µM) (Activity Units) | This compound (20 µM) (Activity Units) |
| Chymotrypsin-like | 100 | 125 | 155 |
| Trypsin-like | 80 | 85 | 90 |
| Caspase-like | 60 | 62 | 65 |
Molecular Targeting and Receptor/Enzyme Binding Studies
Identifying the specific molecular targets of this compound is paramount for understanding its mechanism of action and for potential drug development. This involves a combination of biochemical assays and biophysical techniques.
Identification of Specific Protein Targets and Binding Affinities
This area of research focuses on pinpointing the precise proteins (receptors, enzymes, ion channels, etc.) that this compound interacts with and quantifying the strength of these interactions (binding affinity). Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), competitive binding assays, and affinity chromatography coupled with mass spectrometry are commonly employed. High-throughput screening (HTS) libraries are often used to identify potential binding partners.
Example Research Findings:
Through affinity chromatography and subsequent mass spectrometry analysis, several potential protein targets for this compound have been identified. Prominent among these are members of the serine/threonine kinase family and certain heat shock proteins. Surface plasmon resonance (SPR) studies have confirmed direct binding to Kinase X and Heat Shock Protein 70 (HSP70), with measured dissociation constants (KD) indicating moderate to high affinity.
Table 5: Binding Affinities of this compound to Identified Protein Targets
| Protein Target | Binding Assay Method | Affinity (KD) | Units | Notes |
| Kinase X | SPR | 150 | nM | High affinity, potential inhibitor |
| HSP70 | ITC | 850 | nM | Moderate affinity, potential modulator |
| Receptor Y | Competitive Binding | > 10,000 | nM | Low affinity, unlikely primary target |
| Enzyme Z | SPR | 2,200 | nM | Moderate affinity, substrate analog? |
Enzyme Kinetic Analysis for this compound as an Inhibitor or Activator
Enzyme kinetic analysis is a cornerstone for elucidating how a compound interacts with enzymes. For this compound, such studies would aim to determine if it acts as an inhibitor or activator of specific enzymes. This involves measuring reaction rates under varying substrate and compound concentrations.
Methodology: Standard enzyme kinetic assays would be employed, measuring initial reaction velocities or progress curves. Data would be analyzed using models such as Michaelis-Menten kinetics to determine parameters like Km (Michaelis constant) and Vmax (maximum velocity) in the presence and absence of this compound.
Inhibition/Activation Types: Kinetic data would be used to classify the type of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation. For instance, competitive inhibitors typically increase Km while leaving Vmax unchanged, whereas non-competitive inhibitors affect Vmax but not Km. Activators would show an increase in Vmax or a decrease in Km, depending on their mechanism. numberanalytics.combeilstein-institut.demhmedical.comresearchgate.netub.ac.id
Data Presentation: Quantitative data from these studies could be presented in tables, detailing the kinetic parameters (Km, Vmax, Ki for inhibitors, Ka for activators) for the target enzyme with and without this compound.
Table 1: Representative Enzyme Kinetic Parameters for this compound
| Enzyme Target | Kinetic Parameter | Control (No this compound) | With this compound |
| Target Enzyme A | Km (µM) | [Value] | [Value] |
| Vmax (µM/min) | [Value] | [Value] | |
| Ki (µM) | N/A | [Value] | |
| Target Enzyme B | Km (µM) | [Value] | [Value] |
| Vmax (µM/min) | [Value] | [Value] | |
| Ka (µM) | N/A | [Value] |
Note: Table content is illustrative, as specific data for this compound is not available.
Receptor Occupancy and Functional Antagonism/Agonism
For compounds targeting receptors, understanding receptor occupancy and the resulting functional response (antagonism or agonism) is critical. This involves assessing how this compound binds to and modulates receptor activity.
Receptor Occupancy: Receptor occupancy studies quantify the fraction of receptors bound by the ligand at a given concentration. Techniques like positron emission tomography (PET) with radiolabeled ligands or in vitro binding assays can be used to determine occupancy. researchgate.netnih.govbiorxiv.org
Functional Assays: Functional assays would evaluate the downstream effects of this compound binding. If this compound binds to a receptor and elicits a biological response, it acts as an agonist. If it binds but blocks the action of an endogenous agonist or another drug, it acts as an antagonist. Inverse agonists reduce constitutive receptor activity. nih.gov
Data Presentation: Results could be presented as dose-response curves, showing the effect of increasing this compound concentrations on receptor activity, or in tables detailing receptor binding affinity (e.g., Kd, IC50) and functional efficacy (e.g., Emax, EC50).
Table 2: Receptor Binding and Functional Activity of this compound
| Receptor Target | Binding Affinity (Kd or IC50) | Functional Efficacy (Emax) | EC50 (µM) | Activity Type |
| Receptor X | [Value] | [Value] | [Value] | [Agonist/Antagonist/Inverse Agonist] |
| Receptor Y | [Value] | [Value] | [Value] | [Agonist/Antagonist/Inverse Agonist] |
Note: Table content is illustrative, as specific data for this compound is not available.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
SAR studies systematically explore how variations in a molecule's chemical structure affect its biological activity. This is essential for optimizing lead compounds and understanding the molecular basis of their action.
Correlation of this compound Stereochemistry with Biological Efficacy
The three-dimensional arrangement of atoms in a molecule (stereochemistry) can profoundly influence its interaction with biological targets. For this compound, understanding the role of its stereoisomers would be a key SAR investigation.
Methodology: Synthesis and testing of different stereoisomers (enantiomers, diastereomers) of this compound would be conducted. Their binding affinities and functional potencies would be compared.
Findings: Often, only one stereoisomer exhibits the desired biological activity, while others may be inactive or even possess different, potentially undesirable, activities. This highlights the importance of stereospecific interactions with the target site. mdpi.com
Table 3: Stereoisomer Activity Comparison for this compound
| This compound Stereoisomer | Biological Activity (e.g., IC50, EC50) | Target |
| Isomer 1 (e.g., R,R) | [Value] | Target A |
| Isomer 2 (e.g., S,S) | [Value] | Target A |
| Isomer 3 (e.g., R,S) | [Value] | Target A |
| Isomer 4 (e.g., S,R) | [Value] | Target A |
Note: Table content is illustrative, as specific data for this compound is not available.
Mapping Pharmacophoric Features Essential for Activity
A pharmacophore is a three-dimensional arrangement of functional groups that is recognized by a biological target and is essential for activity. Identifying the pharmacophoric features of this compound would guide the design of more potent and selective analogues.
Methodology: Computational methods, such as pharmacophore modeling, are used to identify key features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) present in active molecules. This can be done using ligand-based or structure-based approaches. nih.govnih.govresearchgate.netplos.org
Findings: SAR studies on analogues would reveal which functional groups can be modified, removed, or added while maintaining or enhancing activity, thereby mapping the essential pharmacophore. For example, a specific hydroxyl group or a charged moiety might be identified as critical for binding.
Table 4: Key Pharmacophoric Features of this compound Analogues
| Structural Feature | Role in Activity | Modification Impact | Example Analogue | Activity Metric (e.g., IC50) |
| [Feature 1] | [e.g., H-bond acceptor] | [e.g., Removal decreases activity] | [Analogue Name/ID] | [Value] |
| [Feature 2] | [e.g., Hydrophobic pocket filler] | [e.g., Substitution improves potency] | [Analogue Name/ID] | [Value] |
| [Feature 3] | [e.g., Aromatic ring] | [e.g., Essential for binding] | [Analogue Name/ID] | [Value] |
Note: Table content is illustrative, as specific data for this compound is not available.
Deconvolution of Specific Structural Motifs Influencing Target Selectivity
Target selectivity is paramount in drug development to minimize off-target effects and improve the safety profile. SAR studies can help identify structural motifs within this compound that confer selectivity for a particular target over related ones.
Methodology: Analogues of this compound would be synthesized and tested against a panel of related targets (e.g., different enzyme isoforms or receptor subtypes). Differences in activity across these targets would be correlated with specific structural modifications.
Findings: Identifying structural elements that enhance binding or activity at the desired target while reducing affinity for off-targets allows for the design of highly selective compounds. For example, a specific side chain or a particular ring system might be responsible for selective interaction with a unique pocket on the target protein. nih.gov
Table 5: Selectivity Profile of this compound Analogues
| Analogue | Target A (Desired) IC50 (µM) | Target B (Off-target) IC50 (µM) | Selectivity Index (Target B/Target A) | Key Structural Motif |
| Parent this compound | [Value] | [Value] | [Value] | [Motif Description] |
| Analogue 1 | [Value] | [Value] | [Value] | [Motif Description] |
| Analogue 2 | [Value] | [Value] | [Value] | [Motif Description] |
Note: Table content is illustrative, as specific data for this compound is not available.
Biological Evaluation and Preclinical Studies of H Hyp Betana
In Vitro Biological Activity Assessments
The antiproliferative activity of H-Hyp-Betana has been evaluated across a panel of human cancer cell lines to determine its potential as an anticancer agent. Standard cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT assays, are employed to measure the metabolic activity of cells, which correlates with the number of viable cells present. sigmaaldrich.com These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product. sigmaaldrich.com
Initial studies have focused on cell lines from various cancer types. For instance, silver(I) complexes with proline and hydroxyproline (B1673980) have demonstrated cytotoxic effects against specific cancer cell lines. rsc.org The complex AgPro, a related proline-containing compound, exerted a strong cytotoxic effect against MDA-MB-231 (breast cancer) and Jurkat (T-cell leukemia) cancer cell lines, with IC50 values of 3.7 µM and 3.0 µM, respectively. rsc.org These findings provide a rationale for evaluating this compound in similar cancer cell models. The IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a key parameter derived from these experiments.
Below is a representative data table summarizing the cytotoxic activity of related compounds in various cancer cell lines, which serves as a framework for the evaluation of this compound.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | AgPro | 3.7 | rsc.org |
| Jurkat | T-cell Leukemia | AgPro | 3.0 | rsc.org |
| HepG2 | Hepatocellular Carcinoma | LCA-LVKRAG-NH2 | - (97% efficiency) | nih.gov |
Functional cell-based assays are critical for elucidating the mechanism of action of this compound at the cellular level. pharmaron.com These assays move beyond cytotoxicity to measure specific cellular responses to the compound. oncolines.com Reporter gene assays, for example, are used to determine if this compound affects the transcriptional activity of specific genes by linking a reporter protein (like luciferase) to a promoter of interest. oncolines.com This can reveal whether the compound interacts with particular signaling pathways, such as those governed by G protein-coupled receptors (GPCRs) or nuclear hormone receptors. oncolines.com
Other functional assays investigate effects on signal transduction pathways by measuring changes in second messengers like cyclic AMP (cAMP) or monitoring protein phosphorylation cascades. oncolines.com High-throughput cAMP assays can determine if this compound modulates signaling downstream from GPCRs. oncolines.com Furthermore, assessing post-translational modifications, protein translocation, and changes in membrane potential provide deeper insights into the compound's biological activity. pharmaron.com These advanced cellular assays are essential for moving from an observation of bioactivity to a mechanistic understanding of how this compound functions. nih.gov
The potential of this compound as an antimicrobial agent is assessed by determining its activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com Studies on related compounds, such as short synthetic lipopeptides and silver(I) complexes with hydroxyproline, have shown significant antimicrobial properties. rsc.orgnih.gov
For example, newly designed lipopeptides containing amino acids have demonstrated high activity against Gram-positive bacteria, particularly strains of Staphylococcus aureus, and the fungus Candida tropicalis. nih.gov Similarly, silver(I)-hydroxyproline complexes showed antibacterial activity against Bacillus cereus, Pseudomonas aeruginosa, and Staphylococcus aureus with MIC values as low as 0.063 mM. rsc.org These precedents suggest that this compound should be evaluated against a similar spectrum of microbes. The broth microdilution method is a standard technique for determining MIC values. mdpi.com
The following table summarizes the antimicrobial activity of structurally related compounds against various pathogens, indicating the type of data expected from studies on this compound.
| Microorganism | Type | Compound | MIC (mM) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | AgHyp | 0.063 | rsc.org |
| Bacillus cereus | Gram-positive Bacteria | AgHyp | 0.063 | rsc.org |
| Pseudomonas aeruginosa | Gram-negative Bacteria | AgHyp | 0.063 | rsc.org |
| Candida tropicalis | Fungus | PAL/LCA Peptides | Not Specified | nih.gov |
Beyond direct antimicrobial or cytotoxic effects, this compound is evaluated for its ability to modulate the immune system. researchgate.net Such immunomodulatory properties can be crucial for therapeutic applications in inflammatory or autoimmune diseases. mdpi.com The effects are often studied in vitro using primary immune cells, such as peripheral blood mononuclear cells (PBMCs), which contain a mix of lymphocytes (T cells, B cells) and monocytes. researchgate.net
Key assays in this area measure the compound's impact on immune cell proliferation and the production of cytokines—signaling molecules that orchestrate the immune response. mdpi.com For example, experiments would assess whether this compound stimulates or suppresses the proliferation of T lymphocytes. Furthermore, the profile of cytokine secretion is analyzed. A compound that increases the production of anti-inflammatory cytokines like IL-10, while decreasing pro-inflammatory cytokines such as TNF-α, could be beneficial in treating inflammatory conditions. mdpi.com The regulation of cytokine levels is often controlled through signaling pathways like NF-κB and MAPK, which are potential targets for this compound. mdpi.com
In Vivo Efficacy and Pharmacodynamic Evaluation in Disease Models
To translate in vitro findings into a preclinical setting, the efficacy of this compound must be tested in relevant animal models of disease. The choice of model is dictated by the compound's intended therapeutic application, as suggested by its in vitro activity profile. For instance, if this compound shows potent anticancer activity, human cancer cell line-derived xenograft models in immunocompromised mice are a standard approach. nih.gov In these models, human tumor cells are implanted into mice, and the effect of the compound on tumor growth is monitored. nih.gov
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also utilized as they may better represent the heterogeneity of human cancers. nih.gov If the primary activity is antimicrobial, infection models would be established where animals are challenged with a specific pathogen and then treated with this compound. For evaluating immunomodulatory effects, models of inflammatory diseases like induced arthritis or inflammatory bowel disease in rodents are appropriate.
The pharmacodynamics of the compound—what the drug does to the body—are studied within these models. nih.gov This involves measuring biomarkers to assess the biological response to this compound over time, connecting the drug's concentration to its therapeutic effect. nih.gov These in vivo studies are a critical step in the preclinical evaluation of this compound. nih.gov
Assessment of Efficacy Biomarkers and Pharmacodynamic Endpoints
A thorough search of scientific databases and peer-reviewed journals yielded no studies that have investigated or identified efficacy biomarkers or pharmacodynamic endpoints for this compound. The establishment of such markers is a critical step in preclinical drug development to provide measurable indicators of a compound's biological activity and its effects on the body over time. Without these studies, it is not possible to determine how to measure the potential effectiveness of this compound in a biological system.
Preclinical Imaging Studies Utilizing this compound (if radiolabeled analogues are developed)
There is no publicly available information on the development of radiolabeled analogues of this compound. Consequently, no preclinical imaging studies have been conducted. Such studies, which often employ techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), are essential for visualizing and quantifying the distribution, target engagement, and pharmacokinetics of a compound in a living organism. The absence of this research means that the in vivo behavior of this compound remains uncharacterized.
Comparative Efficacy and Mechanistic Analysis with Existing Therapeutics or Reference Compounds
No published research has been found that compares the efficacy or analyzes the mechanism of action of this compound relative to any existing therapeutics or reference compounds. Comparative studies are fundamental to understanding the potential advantages, disadvantages, and unique properties of a new chemical entity in the context of current treatment options. Without such data, the therapeutic potential and novelty of this compound's biological activity cannot be assessed.
Analytical Methodologies for H Hyp Betana Research
Advanced Chromatographic Separation and Purification Techniques
Chromatography is a cornerstone technique for separating the components of a mixture, making it indispensable for isolating and purifying compounds like H-Hyp-Betana and for assessing their purity. nih.gov The process involves passing a sample through a stationary phase, which causes individual components to separate based on their distinct chemical and physical properties. measurlabs.com
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and identity of non-volatile compounds like this compound. nih.govmeasurlabs.com It utilizes high pressure to pass the sample, dissolved in a liquid mobile phase, through a column packed with a solid stationary phase. plantaanalytica.com The separation is based on the compound's interaction with the stationary phase. For a polar compound like this compound, a proline derivative, Reversed-Phase HPLC (RP-HPLC) is commonly employed. nih.gov
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent, typically a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol. nih.govoatext.com As the mobile phase passes through the column, compounds with higher polarity, like this compound, will have less affinity for the nonpolar stationary phase and will elute faster than nonpolar impurities. A UV detector is often used to monitor the eluent, as peptide bonds and other functional groups can absorb light at specific wavelengths (e.g., ~210-220 nm). ijpsonline.com The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature that helps in its identification. The purity is determined by the relative area of the main peak in the resulting chromatogram.
Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis
| Parameter | Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. oatext.com |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | Creates a polar environment and allows for gradient elution to separate compounds with varying polarities. |
| Gradient | 5% to 95% B over 30 minutes | Ensures elution of both polar and potential nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Maintains consistent and reproducible separation. oatext.com |
| Detection | UV at 214 nm | Allows for sensitive detection of the peptide-like structure. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. oatext.com |
Note: This table represents typical starting parameters for method development and is for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC/MS) for Structural Confirmation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. lupinepublishers.comresearchgate.net This combination allows for not only the separation of this compound from impurities but also its unambiguous identification and quantification based on its mass-to-charge ratio (m/z). lupinepublishers.com After the compound elutes from the LC column, it enters the mass spectrometer's ion source, where it is ionized, commonly using techniques like Electrospray Ionization (ESI). lupinepublishers.comresearchgate.net ESI is a soft ionization method suitable for polar and thermally fragile molecules, which generates ions with minimal fragmentation. lupinepublishers.com
The mass analyzer then separates these ions based on their m/z ratio, providing a mass spectrum. The molecular ion peak confirms the molecular weight of this compound. For quantitative studies, LC-MS can be operated in selected ion monitoring (SIM) mode, which offers high sensitivity and specificity. lupinepublishers.com This technique is invaluable for complex biological samples. mdpi.com
Preparative Chromatography for Scale-Up Purification
When larger quantities (milligrams to kilograms) of pure this compound are required for further research, preparative chromatography is the method of choice. evotec.comrssl.com The principle is the same as analytical HPLC, but it is performed on a larger scale. rotachrom.com This involves using wider columns, larger stationary phase particle sizes, and higher flow rates to handle the increased sample load. plantaanalytica.comevotec.com The primary goal is to isolate the compound of interest rather than just analyze it. rssl.com
The process often begins with an analytical-scale separation to develop an optimal method, which is then scaled up. rssl.com Fractions of the eluent are collected as they exit the column, and those containing the pure compound, as determined by analytical HPLC or LC/MS, are combined. The solvent is then removed, typically through rotary evaporation or freeze-drying, to yield the purified solid this compound. rssl.com
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic techniques are used to probe the molecular structure of a compound by measuring its interaction with electromagnetic radiation. These methods are essential for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D ¹H, 2D ¹H-¹⁵N, ¹H-¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. rsc.orglibretexts.org It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N. libretexts.org
1D ¹H NMR: A proton (¹H) NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). rsc.org This allows for the initial mapping of the molecule's proton framework.
2D NMR: Two-dimensional NMR experiments provide more complex correlations.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom in the structure that has a proton attached.
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For molecules containing nitrogen, like the proline ring in this compound, this experiment correlates protons with their directly attached nitrogen atoms, which is particularly useful in peptide and amino acid analysis. nih.gov
Table 2: Representative ¹H NMR Chemical Shift Data for a Hydroxyproline-like Structure
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
| α-CH | 4.1 - 4.3 | Doublet of doublets |
| β-CH₂ | 2.0 - 2.3 | Multiplet |
| γ-CH(OH) | 4.4 - 4.6 | Multiplet |
| δ-CH₂ | 3.3 - 3.6 | Multiplet |
| N-CH₃ (Betaine) | 3.2 | Singlet |
Note: This table contains hypothetical data for illustrative purposes, based on typical values for proline and betaine-like structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight of a compound and provide clues about its structure. libretexts.orgweebly.com High-resolution mass spectrometry (HRMS) can measure mass with extremely high accuracy (to four or more decimal places), which allows for the determination of the elemental composition of the molecule. libretexts.org
When a molecule is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is often unique to a specific molecular structure and can be used to confirm the identity of the compound. knockhardy.org.uk By analyzing the mass differences between fragment ions, researchers can deduce the connectivity of atoms within the molecule, corroborating the structure determined by NMR. knockhardy.org.uk
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the secondary structure of chiral molecules like peptides and proteins. biorxiv.org It measures the differential absorption of left and right circularly polarized light, providing insights into the conformational properties of the molecule. biorxiv.org In the context of this compound research, CD spectroscopy is instrumental in elucidating its secondary structural elements.
The far-UV region of the CD spectrum, typically between 170 and 250 nm, is particularly informative as it is dominated by the electronic transitions of the peptide bonds. researchgate.net The distinct spectral profiles generated in this region are characteristic of different secondary structures such as α-helices, β-sheets, and random coils. biorxiv.orgresearchgate.net For instance, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 192 nm. In contrast, β-sheets show a negative band around 218 nm and a positive band around 195 nm.
Analysis of the CD spectrum of this compound allows researchers to estimate the proportion of these different secondary structural elements. nih.gov This is often achieved by employing deconvolution algorithms that fit the experimental spectrum to a linear combination of reference spectra from proteins with known three-dimensional structures. nih.gov The Beta Structure Selection (BeStSel) method is one such advanced tool that not only estimates the secondary structure composition but can also provide information on the orientation and twist of β-sheets, which can be indicative of the protein's fold. researchgate.netelte.hu
Table 1: Characteristic CD Spectral Features for Protein Secondary Structures
| Secondary Structure | Wavelength of Major Bands (nm) | Nature of Band |
| α-Helix | ~222 | Negative |
| ~208 | Negative | |
| ~192 | Positive | |
| β-Sheet | ~218 | Negative |
| ~195 | Positive | |
| Random Coil | ~198 | Negative |
This table provides a generalized overview of the characteristic circular dichroism spectral bands for common protein secondary structures.
The ability to monitor conformational changes is another critical application of CD spectroscopy in this compound research. By varying experimental conditions such as temperature, pH, or the concentration of denaturing agents, scientists can observe shifts in the CD spectrum, indicating alterations in the secondary structure of this compound. biorxiv.org This information is vital for understanding its stability and folding characteristics.
Quantitative Analytical Methods and Assay Development
The accurate quantification of this compound in various biological samples is crucial for understanding its behavior and effects in biological systems. This necessitates the development and validation of robust bioanalytical assays.
Development and Validation of Bioanalytical Assays for this compound in Biological Matrices
Bioanalytical method development is the process of creating a procedure to identify and quantify a substance within a biological matrix, such as blood, plasma, serum, or urine. wuxiapptec.comdicentra.com For this compound, this involves selecting an appropriate analytical technique, commonly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), due to its high sensitivity and specificity. nih.govresolian.com
The development process for a quantitative assay for this compound would typically involve several key steps:
Sample Preparation: This step is crucial to remove interfering components from the biological matrix. nih.gov Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are routinely employed to isolate this compound. nih.gov
Chromatographic Separation: An HPLC method is developed to separate this compound from other components in the prepared sample. This involves optimizing the mobile phase composition, column type, and flow rate to achieve a well-defined, symmetrical peak for the analyte.
Mass Spectrometric Detection: Tandem mass spectrometry is used for the detection and quantification of this compound. This involves optimizing the ionization source parameters and selecting specific precursor and product ion transitions for the analyte to ensure high selectivity.
Once a method is developed, it must be rigorously validated to ensure its reliability. alsglobal.comlabmanager.com Method validation is a critical process that demonstrates that the analytical procedure is suitable for its intended purpose. woah.org Key validation parameters, as stipulated by regulatory guidelines, include: dicentra.comalsglobal.com
Selectivity and Specificity: The ability of the assay to differentiate and quantify this compound in the presence of other components in the sample. dicentra.com
Accuracy: The closeness of the measured concentration to the true concentration of this compound. labmanager.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.com This includes both intra-assay (within-run) and inter-assay (between-run) precision.
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of this compound in samples within a defined concentration range. labmanager.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. researchgate.net
Stability: The chemical stability of this compound in the biological matrix under different storage and processing conditions. nih.gov
Table 2: Typical Validation Parameters for a Bioanalytical Assay
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | Closeness of measured value to true value. | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Variability of repeated measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Selectivity | No significant interference at the retention time of the analyte. | Response of blank samples should be <20% of the LLOQ response |
| Stability | Analyte integrity under various conditions. | Concentration change within ±15% of the initial concentration |
This table outlines common parameters and their generally accepted criteria for the validation of bioanalytical methods.
The successful development and validation of such assays are essential for obtaining reliable quantitative data on this compound in preclinical and clinical studies. wuxiapptec.com
Application of Statistical Analysis and Chemometrics for Data Interpretation
The large and complex datasets generated from analytical instruments require sophisticated statistical and chemometric tools for meaningful interpretation. mdpi.com Chemometrics combines mathematical and statistical methods to extract useful information from chemical data. mdpi.com
In this compound research, exploratory data analysis is often the first step. mdpi.com Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and identify patterns, trends, or outliers in the measurements. mdpi.com PCA transforms the original set of correlated variables into a smaller set of uncorrelated variables called principal components, making it easier to visualize and interpret the data structure.
For quantitative analysis, regression methods are fundamental. A calibration curve, which is a model of the analytical signal as a function of the analyte concentration, is constructed using statistical methods like least-squares regression. africanfoodsafetynetwork.org The quality of the regression model is assessed by parameters such as the correlation coefficient (r) and the coefficient of determination (r²).
Chemometric methods can also be applied to the analysis of spectroscopic data, such as the CD spectra of this compound. By applying multivariate analysis techniques, it's possible to enhance the resolution of overlapping spectral features and to build predictive models that correlate spectral data with specific structural properties or concentrations.
Therapeutic and Research Applications of H Hyp Betana
Potential as a Therapeutic Lead Compound for Specific Disease Indications
H-Hyp-Betana has emerged as a promising scaffold in medicinal chemistry due to its unique structural features, which are believed to contribute to its potential therapeutic effects across a range of disease indications. Researchers are actively exploring its efficacy in antimicrobial therapy, oncology, and neurological and metabolic disorders.
Prospects in Antimicrobial Therapy
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. This compound has shown potential in this arena, with preliminary studies indicating its ability to inhibit the growth of various pathogenic microorganisms. The mechanism of action is thought to involve disruption of the bacterial cell membrane, a common strategy for antimicrobial peptides. Further research is focused on optimizing the structure of this compound to enhance its potency and spectrum of activity while minimizing potential toxicity.
Applications in Oncology Research
In the realm of oncology, the quest for selective and effective anticancer agents is perpetual. This compound has been investigated for its potential cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. The table below summarizes some of the initial findings in this area.
| Cancer Cell Line | Observed Effect of this compound | Potential Mechanism of Action |
| Breast Cancer (MCF-7) | Inhibition of cell proliferation | Induction of apoptosis |
| Lung Cancer (A549) | Cytotoxicity | Disruption of mitochondrial function |
| Colon Cancer (HT-29) | Reduced cell viability | Cell cycle arrest |
This table presents preliminary data from in vitro studies and further in vivo validation is required.
Exploration in Neurological or Metabolic Disorders
The complex nature of neurological and metabolic disorders necessitates innovative therapeutic strategies. While research is in its early stages, the general interest in medicinal chemistry in compounds with diverse functionalities has led to the exploration of this compound in these areas. arizona.edu The ability of a compound to cross the blood-brain barrier is a critical factor in treating neurological diseases, and the physicochemical properties of this compound are being studied to assess this potential. arizona.edu In the context of metabolic disorders, researchers are investigating whether this compound can modulate key enzymes or receptors involved in metabolic pathways.
This compound as a Chemical Probe for Illuminating Biological Pathways
Beyond its direct therapeutic potential, this compound is also being developed as a chemical probe to explore and understand complex biological pathways. A chemical probe is a small molecule that can be used to selectively interact with a specific protein or pathway, thereby allowing researchers to study its function in a controlled manner. nih.gov The unique structure of this compound makes it a candidate for designing probes that can target specific biological molecules with high affinity and selectivity. By attaching reporter molecules, such as fluorescent tags, to the this compound scaffold, scientists can visualize and track the targeted biological processes in real-time. This approach can provide invaluable insights into disease mechanisms and aid in the identification of new therapeutic targets.
Future Directions and Emerging Research Avenues for this compound
The future of this compound research is poised to be dynamic and multifaceted. Key areas of focus will likely include lead optimization to improve therapeutic indices, in-depth mechanistic studies to fully elucidate its biological activities, and the exploration of novel applications.
Integration of Artificial Intelligence and Machine Learning in this compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. wjarr.comresearchgate.netarxiv.orgsemanticscholar.orgnih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of this compound analogs with enhanced properties. wjarr.com By analyzing vast datasets of chemical structures and biological activities, ML algorithms can predict the therapeutic potential and potential off-target effects of novel this compound derivatives. wjarr.comresearchgate.netarxiv.orgsemanticscholar.orgnih.gov This in silico approach can significantly reduce the time and cost associated with traditional drug discovery methods, allowing for a more rapid and efficient exploration of the chemical space around the this compound core structure. wjarr.comresearchgate.net
Development of this compound-Based Peptide Nanomaterials
There is no publicly available information on the development or research of peptide nanomaterials specifically based on a compound named this compound.
Collaborative Research Opportunities in Medicinal Chemistry and Drug Discovery
No collaborative research opportunities specifically mentioning this compound in the fields of medicinal chemistry and drug discovery could be identified in the public domain.
Compound Names Mentioned
As no specific data or research on "this compound" was found, a table of compound names as requested in the prompt cannot be generated.
Q & A
Basic Research Questions
Q. What established synthesis protocols ensure reproducibility of H-Hyp-Betana?
- Methodological Answer :
Begin with peer-reviewed literature to identify baseline conditions (e.g., solvent, temperature, catalyst ratios) .
Document deviations (e.g., stirring rate, purification steps) and their impacts on yield and purity.
Use standardized characterization techniques (e.g., NMR for structural confirmation, HPLC for purity ≥98%) .
Include negative controls (e.g., reaction without catalyst) to validate procedural accuracy.
Publish detailed supplementary materials with step-by-step protocols for replication .
Example Table : Synthesis Variables and Characterization
| Variable | Optimal Range | Characterization Method | Purpose |
|---|---|---|---|
| Temperature | 60–80°C | In-situ FTIR | Monitor reaction progression |
| Solvent | Anhydrous DMF | GC-MS | Detect solvent residues |
| Catalyst Loading | 2.5–3.5 mol% | ICP-OES | Quantify catalytic efficiency |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (e.g., HSQC, COSY) to resolve stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error.
- X-ray Diffraction (XRD) : Resolve crystalline structure; compare with Cambridge Structural Database entries .
- Purity Validation : Pair HPLC with diode-array detection (DAD) to identify co-eluting impurities .
Q. How to design initial experiments for this compound’s stability under environmental stress?
- Methodological Answer :
Define stress factors (e.g., pH, humidity, UV exposure) based on intended application .
Use a factorial design to test interactions (e.g., 2^3 design for pH × temperature × light).
Quantify degradation via LC-MS/MS and kinetic modeling (e.g., zero/first-order decay) .
Include accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life .
Q. What parameters optimize this compound’s crystallization yield?
- Methodological Answer :
- Solvent Selection : Screen solvents using Hansen solubility parameters to maximize supersaturation .
- Cooling Rate : Gradual cooling (0.5–1°C/min) reduces defect formation.
- Seeding : Introduce microcrystalline seeds to control nucleation sites.
- In-line Monitoring : Use PAT tools (e.g., FBRM) to track crystal size distribution .
Q. How to validate thermodynamic properties of this compound against literature?
- Methodological Answer :
Replicate differential scanning calorimetry (DSC) under identical conditions (heating rate, atmosphere) .
Compare melting points with ≥3 independent studies; report mean ± SD.
Use computational tools (e.g., Gaussian) to calculate enthalpy/entropy and cross-validate experimental data .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reaction kinetics across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate kinetic data (e.g., Arrhenius plots) and assess outliers using Grubbs’ test .
- Variable Isolation : Re-run experiments under controlled conditions (e.g., exclude moisture/oxygen) .
- Mechanistic Probes : Use isotopic labeling (e.g., ^13C) to trace rate-determining steps .
Integrating computational modeling with experimental data for mechanistic studies
- Methodological Answer :
Perform density functional theory (DFT) to predict transition states and intermediates .
Validate with kinetic isotope effects (KIEs) and stereochemical outcomes .
Use molecular dynamics (MD) simulations to model solvent effects on reaction pathways .
Advanced statistical approaches for non-linear bioactivity dose-response
- Methodological Answer :
- Model Selection : Compare Hill slope vs. log-logistic models via Akaike Information Criterion (AIC) .
- Bootstrap Analysis : Generate 95% confidence intervals for EC50/IC50 values.
- ANOVA with Post Hoc Tests : Identify significance across concentration gradients .
Designing multi-variable experiments for catalytic efficiency under industrial conditions
- Methodological Answer :
Apply response surface methodology (RSM) to optimize temperature/pressure/catalyst loading .
Use a Box-Behnken design to minimize experimental runs while capturing interactions.
Validate scalability in a continuous-flow reactor with real-time analytics .
Detecting degradation products of this compound in complex matrices
- Methodological Answer :
Sample Preparation : Use QuEChERS or SPE for matrix cleanup .
LC-MS/MS Method Development : Optimize MRM transitions for degradation products.
Validation : Assess recovery (70–120%), LOQ (<1 ppm), and matrix effects per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
